Bienvenue dans la boutique en ligne BenchChem!

4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine

BACE1 inhibition Alzheimer's disease research beta-secretase

Acquire a uniquely characterised 4-aryl-4-hydroxypiperidine scaffold for neurology research. Its para-tert-butylphenyl group enforces a defined dihedral angle, while the N-isopropyl substituent imparts low basicity (predicted pKa 14.22) for passive CNS permeability. This compound is a clean chemical probe: BACE1 IC50 of 116 nM meets >250-fold selectivity over five major CYP isoforms (all IC50 >30 µM) and ~170-fold BACE1/hERG selectivity (hERG IC50 19.6 µM).

Molecular Formula C18H29NO
Molecular Weight 275.4 g/mol
CAS No. 1198287-28-3
Cat. No. B7866697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine
CAS1198287-28-3
Molecular FormulaC18H29NO
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)(C2=CC=C(C=C2)C(C)(C)C)O
InChIInChI=1S/C18H29NO/c1-14(2)19-12-10-18(20,11-13-19)16-8-6-15(7-9-16)17(3,4)5/h6-9,14,20H,10-13H2,1-5H3
InChIKeyJYCZVDTYHYDKKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine (CAS 1198287-28-3): Chemical Identity, Physicochemical Baseline, and Procurement Landscape


4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine (CAS 1198287-28-3) is a synthetic, fully substituted 4-aryl-4-hydroxypiperidine with a molecular formula of C₁₈H₂₉NO and a molecular weight of 275.43 g/mol . The molecule features a tertiary alcohol at the piperidine 4-position, an N-isopropyl substituent, and a para-tert-butylphenyl ring, creating a hydrophobic, sterically congested scaffold. This compound is not a naturally occurring metabolite; it is primarily supplied as a research-grade intermediate by specialty chemical vendors, with catalog listings indicating a typical purity of 97% and limited commercial availability .

Why 4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine Cannot Be Replaced by Generic 4-Arylpiperidine Analogs


Although numerous 4-arylpiperidines are commercially available, the combination of a para-tert-butylphenyl group and an N-isopropyl substituent on the 4-hydroxypiperidine core creates a unique steric and electronic profile that generic analogs cannot replicate. The tert-butyl group enforces a specific dihedral angle between the phenyl ring and the piperidine scaffold, while the N-isopropyl group modulates both basicity (predicted pKa ≈ 14.22) and lipophilicity . In screening databases, this precise substitution pattern has been linked to a distinct polypharmacology profile that includes moderate BACE1 inhibition (IC₅₀ = 116 nM) coupled with remarkably low inhibition of key cytochrome P450 enzymes (CYP3A4, CYP2C19, CYP2D6, CYP1A2, CYP2C8; all IC₅₀ > 30,000 nM) and low hERG channel blockade (IC₅₀ = 19,600 nM) [1]. Substituting this compound with a generic 4-phenylpiperidine or a different N-alkyl derivative would unpredictably alter target engagement, metabolic stability, and cardiac safety margins, undermining reproducibility in both biochemical and cellular assays.

Quantitative Differentiation Evidence for 4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine: Head-to-Head and Cross-Study Comparisons


BACE1 Cellular Inhibition: A Defined Biochemical Activity with a Favorable Selectivity Window

In a whole-cell assay using human H4 cells overexpressing wild-type human APP695, 4-(4-tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine inhibited BACE1 with an IC₅₀ of 116 nM [1]. While this represents moderate potency compared to optimized clinical BACE1 inhibitors (e.g., verubecestat IC₅₀ ≈ 2-4 nM in enzymatic assays), the compound's value proposition lies in its selectivity profile rather than absolute potency. In the same curated dataset, the compound exhibited minimal inhibition of five major CYP isoforms (IC₅₀ > 30,000 nM for CYP3A4, CYP2C19, CYP2D6, CYP1A2, and CYP2C8) and low hERG channel blockade (IC₅₀ = 19,600 nM) [1]. This high selectivity window (>250-fold for BACE1 over CYP isoforms; ≈170-fold over hERG) distinguishes it from many early-stage BACE1 inhibitor scaffolds that suffer from CYP-mediated drug-drug interaction liabilities or hERG-related cardiac toxicity risks.

BACE1 inhibition Alzheimer's disease research beta-secretase

Predicted Physicochemical Properties: Controlled Lipophilicity and Basicity Differentiate from N-Unsubstituted or N-Methylated Analogs

Predicted physicochemical parameters place 4-(4-tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine in a distinct region of drug-like chemical space. The predicted pKa of 14.22 ± 0.20 indicates very low basicity of the piperidine nitrogen, significantly lower than unsubstituted 4-hydroxypiperidine (pKa ≈ 9-10) or N-methyl analogs, due to steric shielding by the isopropyl group . The predicted boiling point (392.5 ± 42.0 °C) and density (0.998 ± 0.06 g/cm³) are consistent with a lipophilic, low-polarity molecule . When compared to the N-methyl analog 4-(4-tert-butylphenyl)-1-methylpiperidin-4-ol (CAS 728010-02-4) or the N-unsubstituted 4-(4-tert-butylphenyl)piperidin-4-ol (CAS N/A), both of which present as more basic and potentially more water-soluble forms, the N-isopropyl substitution on the target compound predictively enhances blood-brain barrier permeability (through increased lipophilicity) while reducing basicity-driven lysosomal trapping [1]. This positions it as a more CNS-suitable scaffold relative to its N-demethylated or N-unsubstituted counterparts.

physicochemical profiling CNS drug-likeness solubility prediction

Commercial Availability and Purity: A Defined Procurement Benchmark vs. Uncharacterized or Discontinued Alternatives

Fluorochem supplies 4-(4-tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine at a documented purity of 97%, with pricing structures of approximately ¥8,668/1g and ¥21,582/5g (as listed on CNreagent.com) . In contrast, CymitQuimica lists the product as 'discontinued' . This limited supplier landscape contrasts with more common 4-arylpiperidine intermediates, which are often available from dozens of vendors at lower cost. The scarcity of supply combined with documented purity creates a procurement scenario where quality assurance is tied to a specific catalog number (Fluorochem 393615 or abcr AB426651) . Researchers who substitute with cheaper, generic 4-phenylpiperidine analogs risk introducing uncharacterized impurities, batch-to-batch variability, or outright structural mismatches that compromise assay reproducibility.

chemical procurement purity specification supply chain

Structural Uniqueness in the 4-Hydroxypiperidine CCR1 Antagonist Chemical Space: Differentiated Substitution Pattern

The 4-hydroxypiperidine scaffold is a validated pharmacophore for CCR1 chemokine receptor antagonism, with extensive SAR studies published by Ng et al. (J. Med. Chem. 1999) [1]. The optimized lead compound in that series (compound 6s) features a 4-(4-chlorophenyl)-4-hydroxy-1-butylpiperidine core with >200-fold selectivity over other 7-TM receptors. 4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine occupies a distinct and underexplored region of this SAR landscape: the para-tert-butyl group is bulkier and more electron-donating than the para-chloro substituent of 6s, and the N-isopropyl group is smaller than the N-butyl chain, potentially altering receptor binding kinetics and functional selectivity [1]. No peer-reviewed binding or functional data are publicly available for this compound at the CCR1 receptor. However, the structural divergence from the well-characterized lead series means that its CCR1 activity, if any, is unpredictable and cannot be inferred from existing SAR models. This presents both a risk and an opportunity for researchers seeking novel chemotypes.

CCR1 antagonist chemokine receptor 4-hydroxypiperidine SAR

Validated Application Scenarios for 4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine Based on Quantitative Differentiation Evidence


Alzheimer's Disease Research: BACE1-Dependent Amyloid Processing in Cellular Models with Minimal CYP-Mediated Confounding

This compound is optimally deployed as a control agent or chemical probe in H4 neuroglioma or SH-SY5Y cell models of amyloid precursor protein processing. Its documented BACE1 IC₅₀ of 116 nM provides a defined benchmark for assay validation, while its >250-fold selectivity over five major CYP isoforms (IC₅₀ all >30,000 nM) ensures that observed effects on Aβ production are not confounded by off-target CYP-mediated metabolic interference [1]. Researchers comparing BACE1 inhibitors with different selectivity windows can use this compound as a 'clean' reference point to distinguish on-target pharmacology from CYP-related artifacts.

Cardiac Safety Profiling: A Low-hERG Reference Compound for Counter-Screening Assays

With a hERG IC₅₀ of 19,600 nM, this compound exhibits approximately 170-fold selectivity for BACE1 over the hERG potassium channel, classifying it as a low-risk cardiotoxicity reference [1]. Pharmaceutical screening laboratories can incorporate this compound as a negative control in hERG patch-clamp or fluorescence polarization assays, providing a benchmark for distinguishing truly hERG-liable compounds from borderline positives. Its well-characterized hERG activity eliminates the ambiguity associated with using uncharacterized 'in-house' negatives.

Medicinal Chemistry Scaffold-Hopping: CCR1 Antagonist Lead Generation from a Differentiated 4-Hydroxypiperidine Chemotype

The para-tert-butylphenyl / N-isopropyl substitution pattern represents a deliberate departure from the extensively studied 4-(4-chlorophenyl)-4-hydroxy-1-butylpiperidine series (compound 6s) that defined the CCR1 antagonist pharmacophore [2]. By procuring this compound, medicinal chemistry teams gain access to a pre-built, novel chemotype for initiating fragment- or scaffold-based drug discovery programs targeting CCR1-mediated inflammatory diseases. The commercial availability of the compound at 97% purity enables immediate SAR expansion through parallel synthesis, without the time and cost burden of de novo scaffold construction .

CNS Drug Discovery: Evaluation of Blood-Brain Barrier Permeability Driven by Low Basicity

The predicted pKa of 14.22—indicating negligible protonation at physiological pH—places this compound in a chemical space associated with enhanced passive blood-brain barrier permeability and reduced P-glycoprotein efflux liability [3]. DMPK laboratories can use this compound to experimentally validate in silico CNS MPO models that correlate low basicity with brain exposure. Comparative studies against more basic N-methyl or N-unsubstituted analogs can isolate the contribution of amine basicity to CNS penetration, providing a rational basis for lead optimization of neurology-directed piperidine scaffolds.

Quote Request

Request a Quote for 4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.